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-MPCA serves as a valuable building block for the synthesis of various biologically active molecules, including:
It's important to note that most of these applications are still in the preclinical stages, and more research is necessary to determine the safety and efficacy of 1-MPCA-based drugs in humans.
-MPCA is a versatile intermediate used in various organic synthesis reactions, such as:
1-Methylpiperidine-2-carboxylic acid, also known as methylpipecolic acid, is an organic compound classified as an alpha-amino acid with the molecular formula and a molecular weight of approximately 143.18 g/mol. This compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, and a carboxylic acid functional group. The structure of 1-methylpiperidine-2-carboxylic acid can be represented by the following SMILES notation: CC1CCN(CC1)C(=O)O .
Currently, there is no documented information regarding a specific mechanism of action for 1-M PCA in biological systems.
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties .
The biological activity of 1-methylpiperidine-2-carboxylic acid has been explored in various studies. It has been identified in the plant Erythrochiton brasiliensis, indicating potential roles in plant metabolism. Additionally, this compound may exhibit neuroprotective effects due to its involvement in metabolic pathways related to L-lysine . Its derivatives are also being investigated for their potential therapeutic applications in treating neurological disorders .
Several methods exist for synthesizing 1-methylpiperidine-2-carboxylic acid:
1-Methylpiperidine-2-carboxylic acid has several applications across various fields:
Interaction studies involving 1-methylpiperidine-2-carboxylic acid primarily focus on its metabolic pathways and interactions with other biomolecules. Research indicates that this compound may interact with neurotransmitter systems, suggesting implications for neuropharmacology. Additionally, its derivatives have been studied for their binding affinities to various receptors, which could lead to novel therapeutic agents .
Several compounds share structural similarities with 1-methylpiperidine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-1-Methylpiperidine-2-carboxylic acid | 41447-18-1 | 0.97 | Enantiomeric form with potential different activity |
| (R)-1-Methylpiperidine-2-carboxylic acid | 41447-17-0 | 0.97 | Enantiomeric form; stereochemistry influences properties |
| Piperidine-2-carboxylic acid | 15862-86-9 | 0.95 | Lacks methyl substitution; differing biological activities |
| (S)-Piperidine-2-carboxylic acid | 2133-33-7 | 0.95 | Another stereoisomer; potential variations in efficacy |
| 6-Methylpiperidine-2-carboxylic acid | 99571-58-1 | 0.92 | Different position of methyl group influences reactivity |
The unique features of 1-methylpiperidine-2-carboxylic acid include its specific methyl substitution on the piperidine ring and its distinct biological activities compared to its structural analogs .
Irritant